molecular formula C10H6O4S B1636585 5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid

5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid

Cat. No.: B1636585
M. Wt: 222.22 g/mol
InChI Key: VLRKCRJGICMNJH-UHFFFAOYSA-N
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Description

5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring fused with a furan ring, both of which are heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiophene and furan derivatives, which can be further utilized in organic synthesis and material science.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which impart distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound for various applications in organic synthesis and material science.

Properties

Molecular Formula

C10H6O4S

Molecular Weight

222.22 g/mol

IUPAC Name

5-(5-formylfuran-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H6O4S/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)

InChI Key

VLRKCRJGICMNJH-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C2=CC=C(S2)C(=O)O)C=O

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(S2)C(=O)O)C=O

Origin of Product

United States

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